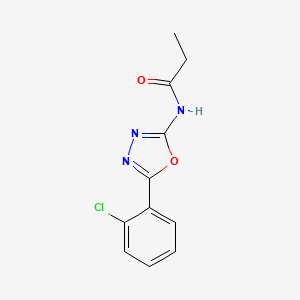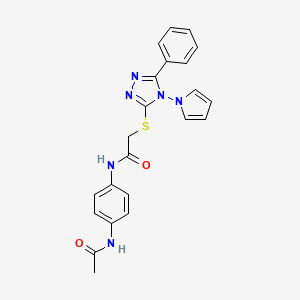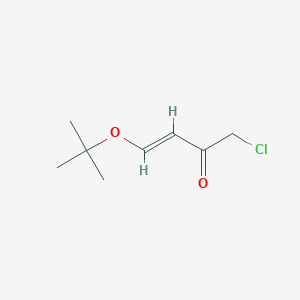![molecular formula C15H14ClFN2O2 B3012947 N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide CAS No. 1436162-30-9](/img/structure/B3012947.png)
N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide" is a structurally complex molecule that appears to be related to various research areas, including medicinal chemistry and enzyme inhibition. While the exact compound is not directly mentioned in the provided papers, there are several related compounds that can give insights into the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves the formation of carboxamide linkers, which are crucial for biological activity. For instance, the synthesis of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides demonstrates the importance of the carboxamide linker for dopamine D3 receptor selectivity . Additionally, the conversion of carboxylic acids to N-methoxy-N-methylamides using 2-chloro-1-methylpyridinium iodide as a coupling agent is a relevant synthetic method that could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds shows significant interactions such as intramolecular hydrogen bonds, which stabilize the molecule's conformation. For example, N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide exhibits extensive intramolecular hydrogen bonding, which is critical for the stability of the molecule . These structural insights are important for understanding how the molecular structure of "N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide" might influence its biological activity and interactions.
Chemical Reactions Analysis
The chemical reactions involving related compounds often target specific biological receptors or enzymes. For instance, the synthesis of fluoropyridine carboxamide derivatives aims to inhibit the enzyme monoamine oxidase B (MAO-B), which is relevant for neuropsychiatric diseases . The chemical reactions leading to the formation of these compounds, including the introduction of fluorine atoms, are critical for their biological function and could be similar to the reactions involved in the synthesis of the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their structure-activity relationships. For example, the presence of a 2-chloro or 2-trifluoromethyl substituted phenyl group on the cinnoline ring was found to be favorable for antitumor activity in 4-(2-fluorophenoxy)quinoline derivatives . This suggests that the substitution pattern on the phenyl ring can significantly affect the biological properties of these compounds. Similarly, the physical and chemical properties of "N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide" would likely be influenced by its substituents and functional groups.
Wissenschaftliche Forschungsanwendungen
Selective Kinase Inhibition
The chemical's structure is akin to compounds that have been identified as potent and selective inhibitors of the Met kinase superfamily. For instance, derivatives like substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their potential in cancer therapy research (Schroeder et al., 2009).
Antitubercular and Antibacterial Activities
Pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives have shown potent antitubercular and antibacterial activities. These compounds were designed, synthesized, and confirmed through various analytical methods, demonstrating significant activity against tuberculosis and bacterial strains, providing a foundation for new antitubercular agents (Bodige et al., 2019).
Radiotracer Development for PET Imaging
Compounds structurally related to N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide have been explored for their potential as radiotracers in positron emission tomography (PET) studies. For example, nucleophilic displacement strategies were used to synthesize radiolabeled compounds for studying cannabinoid receptors in the brain, offering insights into the synthesis and application of PET tracers for neurological research (Katoch-Rouse & Horti, 2003).
Synthesis and Evaluation of Antibacterial Agents
The synthesis of novel compounds, including those with fluoropyridine cores, has been directed towards evaluating antibacterial properties. Studies have focused on synthesizing and characterizing compounds to identify those with significant antibacterial activity, contributing to the search for new antimicrobial agents (Egawa et al., 1984).
Eigenschaften
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-21-13(10-3-2-4-12(16)7-10)9-19-15(20)11-5-6-18-14(17)8-11/h2-8,13H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCLOMPJZVBEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=NC=C1)F)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

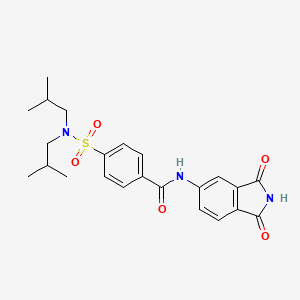



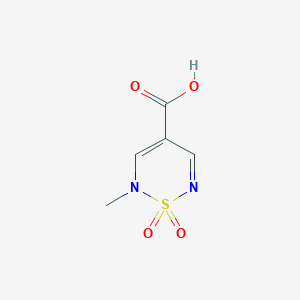
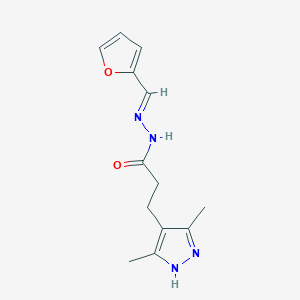

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012875.png)


![2-[(4-Bromophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B3012879.png)
